6-Hydroxy Duloxetine-d3 is a deuterated analog of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder and generalized anxiety disorder. The compound is notable for its application in pharmacokinetic studies and bioanalytical methods due to its isotopic labeling, which enhances detection sensitivity and specificity in mass spectrometry.
Duloxetine was first approved by the U.S. Food and Drug Administration in 2004. The deuterated form, 6-Hydroxy Duloxetine-d3, is synthesized for research purposes, particularly to study the metabolism and pharmacokinetics of duloxetine without interference from endogenous compounds. It is typically sourced from specialized chemical suppliers that provide isotopically labeled compounds for research.
6-Hydroxy Duloxetine-d3 is classified as an active pharmaceutical ingredient (API) and a research chemical. Its primary classification falls under the category of antidepressants, specifically SNRIs.
The synthesis of 6-Hydroxy Duloxetine-d3 involves several steps that typically include deuteration of the hydroxyl group on the duloxetine molecule. Various synthetic routes can be employed, including:
The synthesis often utilizes liquid chromatography coupled with mass spectrometry for purification and analysis. For example, high-performance liquid chromatography (HPLC) with mass spectrometric detection is employed to ensure the purity and identity of the synthesized compound .
The molecular formula for 6-Hydroxy Duloxetine-d3 is CHDNOS, where the 'D' indicates deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of duloxetine but includes modifications that allow for its identification as a labeled compound.
The molecular weight of 6-Hydroxy Duloxetine-d3 is approximately 303.4 g/mol. Its structural representation includes a naphthalene ring attached to a thienyl group, characteristic of duloxetine's structure.
6-Hydroxy Duloxetine-d3 can participate in various chemical reactions similar to those involving its non-deuterated counterpart. Key reactions include:
The reactions are typically monitored using mass spectrometry to track the incorporation of deuterium and assess reaction yields and kinetics .
The mechanism of action for duloxetine, and by extension its deuterated analog, involves inhibition of serotonin and norepinephrine reuptake in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety.
Pharmacological studies indicate that duloxetine has a higher affinity for serotonin transporters compared to norepinephrine transporters, which contributes to its therapeutic effects .
Relevant analyses often include infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity .
6-Hydroxy Duloxetine-d3 is primarily used in:
The isotopic labeling enhances sensitivity and specificity, making it invaluable for detailed pharmacological research .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: